2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWJYLSQKCMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.
Introduction of the Benzamide Moiety: The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Methylthio Substitution: Finally, the methylthio group is introduced via nucleophilic substitution using a suitable methylthiolating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it has been shown to inhibit CK2 and GSK3β, which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting potential anti-cancer effects.
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs share the N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide backbone but differ in substituents on the benzamide ring or the thiazole moiety. Key examples include:
Key Observations :
- Ethylthio analogs (e.g., CAS 922641-93-8) may exhibit prolonged metabolic stability due to bulkier alkyl chains .
- Thiazole Modifications : Fully aromatic benzo[d]thiazole derivatives (e.g., in ) often show stronger π-π stacking interactions with receptor pockets, whereas the tetrahydrobenzo[d]thiazole in the target compound introduces conformational rigidity, possibly favoring selective binding .
Pharmacological Profile vs. Dopamine D3 Receptor Agonists
Pramipexole derivatives with the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group, such as compound 11 (CAS 313397-97-6), demonstrate potent dopamine D3 receptor agonism (EC50 < 10 nM) . While the target compound lacks the sulfonamide linkage present in these derivatives, its benzamide core may still interact with the D3 receptor’s extracellular loops, albeit with lower affinity.
Biological Activity
2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its unique structural features and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 318.45 g/mol. This compound has been primarily studied for its biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound features a benzamide structure linked to a tetrahydrobenzo[d]thiazole moiety. This combination enhances its selectivity towards cancer cells and provides distinct pharmacological profiles compared to other similar compounds. The methylthio group is believed to contribute to its enhanced lipophilicity and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those derived from breast (MCF-7) and lung (A549) cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.09 | Apoptosis induction |
| A549 | 2.08 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also demonstrated notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases.
| Activity | Result |
|---|---|
| COX-1 Inhibition | Significant |
| COX-2 Inhibition | Significant |
Antimicrobial Effects
In addition to its anticancer and anti-inflammatory activities, this compound has shown antibacterial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth with low cytotoxicity towards mammalian cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The tetrahydrobenzo[d]thiazole moiety is essential for its anticancer activity, while the methylthio group enhances lipophilicity and bioavailability.
Key Findings from SAR Studies:
- Electron-withdrawing groups at specific positions on the phenyl ring enhance activity.
- Non-bulky substituents are preferred for optimal interaction with biological targets.
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and evaluated for their activity against Plasmodium falciparum. Modifications in the N-aryl amide group significantly influenced their potency, indicating the importance of structural variations in enhancing biological activity.
- Leishmanicidal Activity : Compounds derived from similar thiazole structures exhibited promising leishmanicidal activity against Leishmania infantum, showcasing the potential for developing new treatments for this disease.
Q & A
Q. How do intermolecular interactions in the solid state affect dissolution kinetics?
- Methodology :
- Crystallography : Identify hydrogen-bonding networks (e.g., N–H⋯N dimers) using single-crystal X-ray data .
- Dissolution Testing : Perform intrinsic dissolution rate (IDR) studies in biorelevant media (e.g., FaSSIF). Correlate with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
